

experimental dosage calculations for [Met5]-Enkephalin, amide TFA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

Cat. No.: B8085385

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Application Notes and Protocols for [Met5]-Enkephalin, amide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin, amide TFA is a synthetic, amidated analog of the endogenous opioid pentapeptide, Methionine-enkephalin. It functions as a potent agonist primarily for the delta (δ)-opioid receptor, and to a lesser extent, the mu (μ)-opioid receptor. This document provides detailed application notes and experimental protocols for the use of **[Met5]-Enkephalin, amide TFA** in research settings, with a focus on dosage calculations for both in vitro and in vivo studies.

Physicochemical Properties and Storage

Proper handling and storage of **[Met5]-Enkephalin, amide TFA** are crucial for maintaining its stability and activity.

Property	Value	Reference
Molecular Formula	C29H37F3N6O8S	[1]
Molecular Weight	686.7 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Water (up to 100 mg/mL)	[1]
Storage (Powder)	-20°C for up to 1 year, -80°C for up to 2 years. Keep sealed and away from moisture.	
Storage (Solutions)	Prepare fresh solutions for each experiment. If necessary, aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.	[1]

Preparation of Stock Solutions:

To prepare a stock solution, dissolve the peptide in sterile, purified water. For example, to make a 10 mM stock solution, dissolve 6.87 mg of **[Met5]-Enkephalin, amide TFA** in 1 mL of water. Gentle warming and vortexing can aid in dissolution.

Mechanism of Action and Signaling Pathway

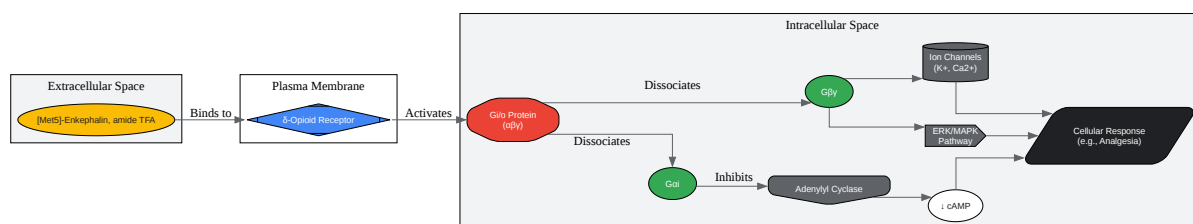
[Met5]-Enkephalin, amide TFA exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). Its primary target is the δ -opioid receptor, which is coupled to inhibitory G-proteins (Gi/o).

Upon binding of **[Met5]-Enkephalin, amide TFA** to the δ -opioid receptor, the Gi/o protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits. This initiates a cascade of intracellular signaling events, including:

- Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

- Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
- Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Including the Extracellular signal-regulated kinase (ERK) pathway.

These signaling events ultimately result in the modulation of neuronal excitability and neurotransmitter release, leading to the peptide's physiological effects, such as analgesia.



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Caption: Signaling pathway of **[Met5]-Enkephalin, amide TFA** via the δ -opioid receptor.

Experimental Dosage Calculations

The appropriate dosage of **[Met5]-Enkephalin, amide TFA** will vary depending on the experimental model and the desired biological effect. The following tables provide a summary of reported effective concentrations and dosages.

In Vitro Studies

Assay Type	Cell Line/Tissue	Effective Concentration	IC50	Reference
Glial Cell Growth Inhibition	Glial Cells	0.1 nM, 10 nM, 1 μ M	-	[1]
Inhibition of Pelvic Nerve-Evoked Contractions	Cat Distal Colon	3 nM (large inhibition)	2.2 nM	[1]
Inhibition of Cholinergic Nerve Stimulation	Rabbit Isolated Atria	0.1 - 3 μ M	-	
Inhibition of Cholinergic Nerve Stimulation	Rat Isolated Atria	0.3 - 3 μ M	-	

In Vivo Studies

Animal Model	Application	Route of Administration	Dosage Range	Reference
Rat	Analgesia (Tail-flick test)	Intraperitoneal (i.p.)	40, 60, 90 mg/kg (for a chimeric peptide)	[2]
Rat	Attenuation of Morphine Tolerance	Intraperitoneal (i.p.)	80 mg/kg (for a chimeric peptide)	[2]
Rat	Inhibition of Prostaglandin-Stimulated Intestinal Fluid Transport	Intracerebroventricular (i.c.v.)	1 and 3 μ g/rat (for DAMA, a related analog)	[3]
Mouse	Analgesia (Tail-flick test)	Subcutaneous (s.c.)	3 - 10 mg/kg (for a potent enkephalin analog)	[4]

Dosage Calculation Example for In Vivo Study:

To administer a dose of 10 mg/kg to a 25 g mouse:

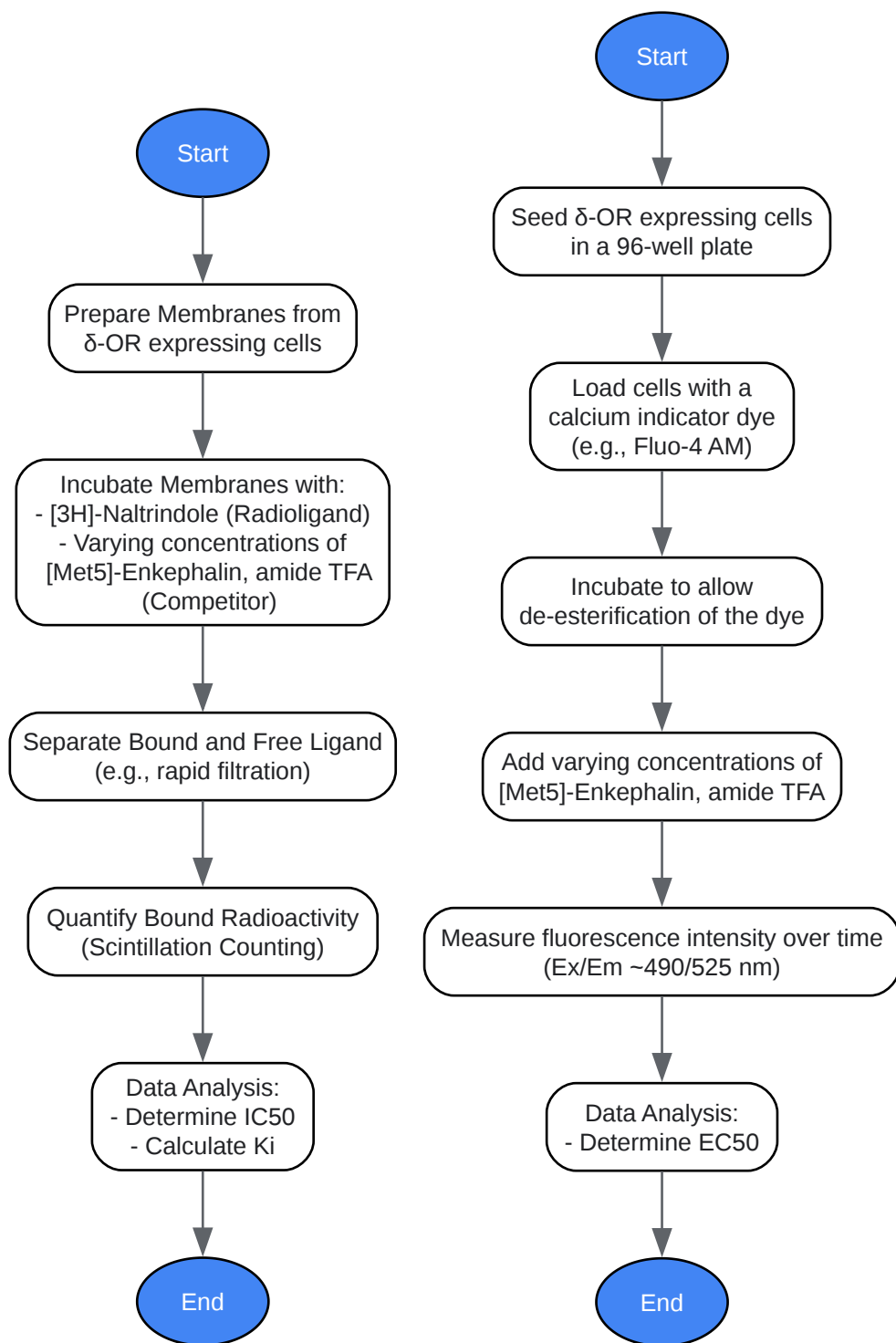
- Calculate the required amount of peptide:
 - $\text{Dose (mg/kg)} \times \text{Animal Weight (kg)} = \text{Amount (mg)}$
 - $10 \text{ mg/kg} \times 0.025 \text{ kg} = 0.25 \text{ mg}$
- Prepare a stock solution:
 - Dissolve 10 mg of **[Met5]-Enkephalin, amide TFA** in 1 mL of sterile PBS. This gives a stock concentration of 10 mg/mL.
- Calculate the injection volume:

- $\text{Amount (mg)} / \text{Stock Concentration (mg/mL)} = \text{Injection Volume (mL)}$
- $0.25 \text{ mg} / 10 \text{ mg/mL} = 0.025 \text{ mL}$ or $25 \text{ }\mu\text{L}$

Experimental Protocols

Protocol 1: Delta-Opioid Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of **[Met5]-Enkephalin, amide TFA** for the δ -opioid receptor.



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- To cite this document: BenchChem. [experimental dosage calculations for [Met⁵]-Enkephalin, amide TFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8085385#experimental-dosage-calculations-for-met5-enkephalin-amide-tfa]

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